Cas no 2228667-68-1 (tert-butyl N-1-(2-aminocyclopropyl)ethyl-N-methylcarbamate)

Tert-butyl N-1-(2-aminocyclopropyl)ethyl-N-methylcarbamate is a specialized carbamate derivative featuring a cyclopropylamine moiety and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in synthetic organic and medicinal chemistry due to its structural complexity, which includes both a protected amine and a sterically hindered tert-butyl group. The Boc group enhances stability during synthetic transformations, while the cyclopropyl ring contributes to conformational rigidity, making it valuable for designing bioactive molecules. Its well-defined reactivity profile allows for selective deprotection or further functionalization, supporting applications in peptide synthesis and drug discovery. The compound’s purity and controlled stereochemistry are critical for reproducible results in research settings.
tert-butyl N-1-(2-aminocyclopropyl)ethyl-N-methylcarbamate structure
2228667-68-1 structure
Product Name:tert-butyl N-1-(2-aminocyclopropyl)ethyl-N-methylcarbamate
CAS No:2228667-68-1
MF:C11H22N2O2
MW:214.304583072662
CID:6228736
PubChem ID:165620255
Update Time:2025-06-09

tert-butyl N-1-(2-aminocyclopropyl)ethyl-N-methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-1-(2-aminocyclopropyl)ethyl-N-methylcarbamate
    • tert-butyl N-[1-(2-aminocyclopropyl)ethyl]-N-methylcarbamate
    • EN300-1902342
    • 2228667-68-1
    • Inchi: 1S/C11H22N2O2/c1-7(8-6-9(8)12)13(5)10(14)15-11(2,3)4/h7-9H,6,12H2,1-5H3
    • InChI Key: UOBSDCSJHHJXKW-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N(C)C(C)C1CC1N)=O

Computed Properties

  • Exact Mass: 214.168127949g/mol
  • Monoisotopic Mass: 214.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 55.6Ų

tert-butyl N-1-(2-aminocyclopropyl)ethyl-N-methylcarbamate Pricemore >>

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Additional information on tert-butyl N-1-(2-aminocyclopropyl)ethyl-N-methylcarbamate

Introduction to Tert-butyl N-1-(2-aminocyclopropyl)ethyl-N-methylcarbamate (CAS No. 2228667-68-1)

Tert-butyl N-1-(2-aminocyclopropyl)ethyl-N-methylcarbamate, a compound with the chemical identifier CAS No. 2228667-68-1, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The unique structural features of this molecule, particularly the presence of a tert-butyl group and a cyclopropylamine moiety, make it a promising candidate for further exploration in synthetic organic chemistry and pharmacological research.

The synthesis of Tert-butyl N-1-(2-aminocyclopropyl)ethyl-N-methylcarbamate involves intricate chemical transformations that highlight the sophistication of modern organic synthesis techniques. The introduction of the tert-butyl group enhances the stability of the carbamate functionality, while the cyclopropylamine component introduces a high degree of steric hindrance, which can be strategically exploited in drug design to improve binding affinity and selectivity. These structural attributes have made this compound a subject of intense interest among researchers seeking novel molecular architectures for therapeutic applications.

Recent advancements in computational chemistry have enabled more precise predictions of the pharmacological properties of Tert-butyl N-1-(2-aminocyclopropyl)ethyl-N-methylcarbamate. Molecular modeling studies suggest that this compound may exhibit significant interactions with biological targets, making it a potential lead compound for the development of new drugs. Specifically, the cyclopropylamine moiety has been identified as a key pharmacophore that can interact with various enzymes and receptors, suggesting broad therapeutic potential.

In addition to its structural complexity, Tert-butyl N-1-(2-aminocyclopropyl)ethyl-N-methylcarbamate has shown promise in preliminary pharmacokinetic studies. The tert-butyl group contributes to metabolic stability, while the ethyl chain provides an optimal balance between lipophilicity and water solubility. These properties are crucial for ensuring that the compound can reach its target site of action effectively and maintain its efficacy over time. Such characteristics are highly valued in drug development pipelines, where optimizing pharmacokinetic profiles is essential for clinical success.

The role of Tert-butyl N-1-(2-aminocyclopropyl)ethyl-N-methylcarbamate in medicinal chemistry extends beyond its potential as a lead compound. It serves as a valuable scaffold for derivative synthesis, allowing researchers to explore modifications that could enhance its therapeutic efficacy or reduce side effects. The flexibility offered by this molecular framework enables the creation of a diverse library of analogs, each with unique properties that can be tailored to specific therapeutic needs.

Recent studies have also highlighted the importance of green chemistry principles in the synthesis of Tert-butyl N-1-(2-aminocyclopropyl)ethyl-N-methylcarbamate. Researchers are increasingly focusing on developing synthetic routes that minimize waste and reduce environmental impact. By employing catalytic methods and solvent-free reactions, scientists have been able to produce this compound with greater efficiency and sustainability. These efforts align with global initiatives to promote sustainable pharmaceutical manufacturing practices.

The future prospects for Tert-butyl N-1-(2-aminocyclopropyl)ethyl-N-methylcarbamate are bright, with ongoing research aimed at uncovering its full therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield novel derivatives with enhanced properties. Additionally, advances in biocatalysis and flow chemistry may further streamline its synthesis, making it more accessible for large-scale production.

In conclusion, Tert-butyl N-1-(2-aminocyclopropyl)ethyl-N-methylcarbamate (CAS No. 2228667-68-1) stands as a testament to the ingenuity and innovation within modern pharmaceutical chemistry. Its unique structure, combined with promising pharmacological properties, positions it as a key player in the development of new therapeutics. As research continues to uncover its potential applications, this compound is poised to make significant contributions to human health and well-being.

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